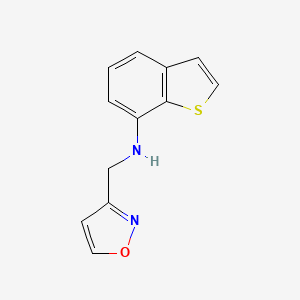

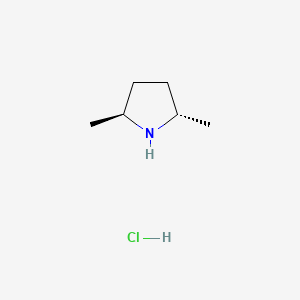

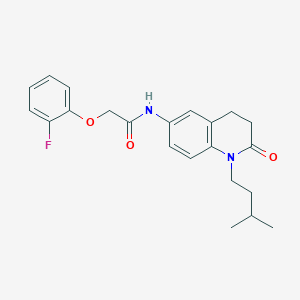

![molecular formula C18H20N2O2S B2516674 5-Méthyl-2-(4-méthylbenzamido)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide CAS No. 313405-63-9](/img/structure/B2516674.png)

5-Méthyl-2-(4-méthylbenzamido)-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a derivative of the tetrahydrobenzo[b]thiophene class. This class of compounds has been extensively studied due to their potential pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities, as well as their role as allosteric enhancers of the adenosine A1 receptor . The synthesis and functionalization of such compounds are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydrobenzo[b]thiophene derivatives typically involves the Gewald three-component reaction, which is a reaction between ketones, cyanoacetates, and sulfur . An example of this method is the preparation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are generated from cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation . Novel substituted thiophene derivatives, including those with antiarrhythmic and serotonin antagonist properties, have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through initial reactions with various organic reagents .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques help in determining the structural integrity and purity of the synthesized compounds, which is crucial for their potential application in drug development.

Chemical Reactions Analysis

Tetrahydrobenzo[b]thiophene derivatives exhibit reactivity towards a variety of chemical reagents, leading to the formation of various fused thiophene derivatives with potential pharmaceutical applications . The reactivity of these compounds can be manipulated to synthesize specific derivatives with desired pharmacological properties, as seen in the synthesis of potent and selective inhibitors of urokinase using 4-substituted benzo[b]thiophene-2-carboxamidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter their pharmacokinetic and pharmacodynamic profiles. For instance, the presence of carboxamide groups has been associated with allosteric enhancement of the adenosine A1 receptor . The synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes further demonstrates the versatility of these compounds in generating diverse chemical entities with varying properties .

Applications De Recherche Scientifique

- Les dérivés de la MTBTC ont suscité l'intérêt des chimistes médicinaux en raison de leur potentiel en tant que composés biologiquement actifs. Les chercheurs explorent leurs propriétés pharmacologiques, notamment leurs effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux .

- Les molécules à base de thiophène jouent un rôle crucial dans les semi-conducteurs organiques, les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED). Leurs propriétés électroniques uniques les rendent précieux pour la fabrication de dispositifs .

- Les dérivés de thiophène trouvent des applications dans la chimie industrielle comme inhibiteurs de corrosion. Leur capacité à protéger les métaux contre la corrosion les rend pertinents en science des matériaux .

- Les chercheurs utilisent diverses méthodes de synthèse pour créer des dérivés de thiophène. Il s'agit notamment des réactions de Gewald, Paal–Knorr, Fiesselmann et Hinsberg. Ces stratégies permettent d'accéder à divers analogues de MTBTC .

- Les réactions multicomposants (RMC) offrent des voies efficaces pour la synthèse du thiophène. Par exemple, la position CH-acide dans la MTBTC permet une réaction à 2 composants, produisant du 3-aminothiophène. Les processus domino suivants conduisent à des structures plus complexes .

Chimie Médicinale et Développement de Médicaments

Semi-conducteurs Organiques et Électronique

Inhibition de la Corrosion

Méthodes de Synthèse et Hétérocyclisation

Réactions Multicomposants

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields.

Propriétés

IUPAC Name |

5-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-10-3-6-12(7-4-10)17(22)20-18-15(16(19)21)13-9-11(2)5-8-14(13)23-18/h3-4,6-7,11H,5,8-9H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJXRZOKJBUPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

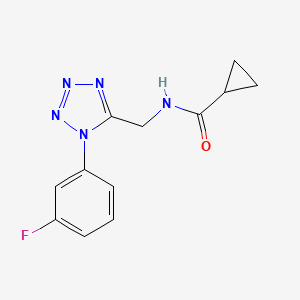

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

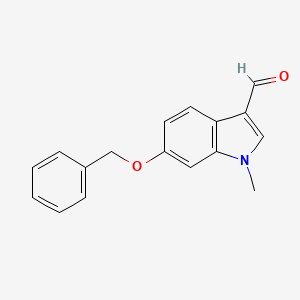

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)

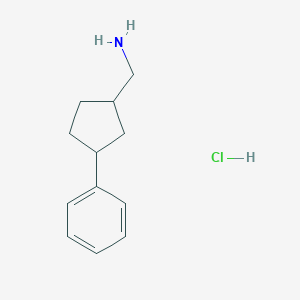

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)

![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)